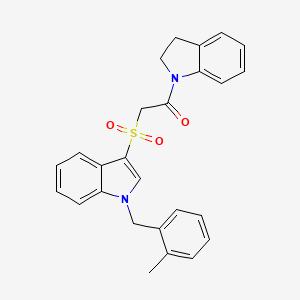
1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)ethanone, also known as CUDC-101, is a small molecule inhibitor that has been studied for its potential in cancer treatment. This compound has shown promising results in preclinical studies and has been investigated in clinical trials.
Applications De Recherche Scientifique
Pharmaceutical Applications
Sulfones are prominent in the pharmaceutical industry due to their presence in several therapeutic agents. They serve as key intermediates in the synthesis of drugs with various pharmacological activities. For instance, sulfones are found in antibiotics like thiamphenicol and anti-cancer drugs such as bicalutamide . The sulfonyl group’s ability to modulate chemical reactivity makes it valuable for constructing biologically active molecules.
Agrochemicals
In the field of agrochemistry, sulfones play a crucial role as intermediates in the synthesis of herbicides and pesticides. Their versatility allows for the creation of compounds like cafenstrole, which is used to control weeds in rice fields . The sulfonyl group’s electron-withdrawing properties are particularly useful in these applications.
Functional Materials
Sulfones are used in the development of high-performance polymers and materials. Polyethersulfone (PES) is an example of a polymer that benefits from the structural and electronic properties of the sulfonyl group, leading to applications in membranes and advanced engineering plastics .
Organic Synthesis
As versatile building blocks, sulfones are employed in various organic transformations. They can participate in reactions with electrophilic, nucleophilic, or radical character, depending on the reaction conditions. This adaptability has earned them the nickname “chemical chameleons” and allows for their use in complex synthetic pathways .
Catalysis
The sulfonyl group can act as a temporary modulator of chemical reactivity, making sulfones useful in catalytic processes. They can function as activating groups in Michael acceptors or as leaving groups, facilitating the removal of the sulfone moiety after the desired transformation .
Sustainable Synthesis
Recent advancements in chemistry have focused on the sustainable synthesis of sulfones. New methodologies aim to reduce the environmental impact of sulfone production by utilizing greener solvents and more efficient processes. This aligns with the broader goal of sustainable chemistry to minimize the ecological footprint of chemical manufacturing .
Propriétés
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S/c1-19-8-2-3-10-21(19)16-27-17-25(22-11-5-7-13-24(22)27)32(30,31)18-26(29)28-15-14-20-9-4-6-12-23(20)28/h2-13,17H,14-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAPOLGYKZGBFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

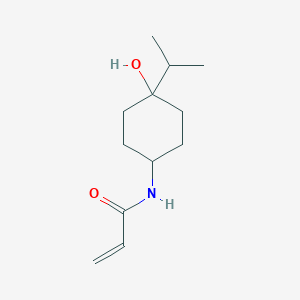
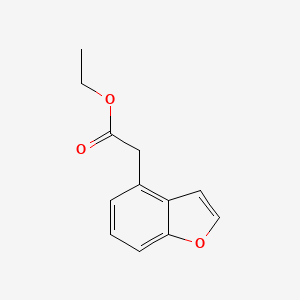
![2-benzylsulfanyl-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2885177.png)
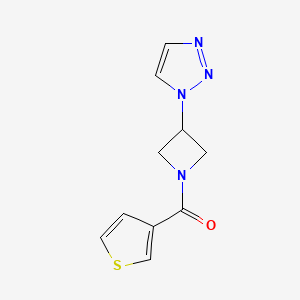
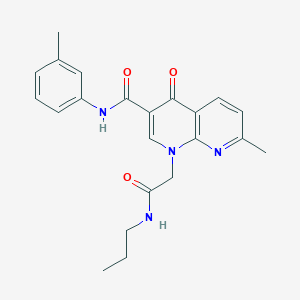
![rac-[(1R,5S,6S)-3-Azabicyclo[3.1.0]hex-6-ylmethyl]dimethylamine dihydrochloride](/img/structure/B2885182.png)
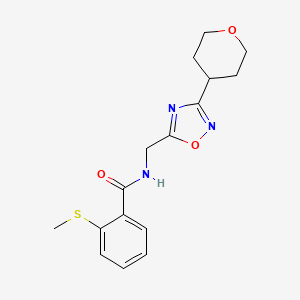
![3-(3-methoxyphenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2885186.png)
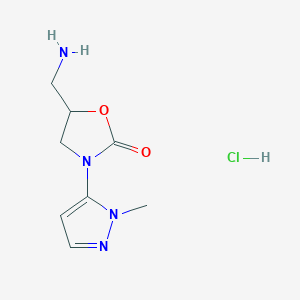
![Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2885191.png)
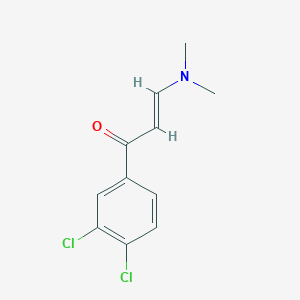
![4-Chlorophenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate](/img/structure/B2885193.png)
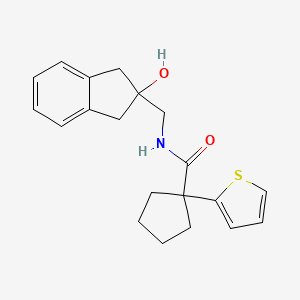
methanone O-(4-methylbenzyl)oxime](/img/structure/B2885195.png)